BenchChemオンラインストアへようこそ!

2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

Purity Specification Procurement Quality 4-Chloro Comparator

This hydrazinyl-substituted cyclopenta[d]pyrimidine scaffold provides a unique synthetic handle for hydrazone-based bioconjugation, enabling rapid library diversification for AKT and kinase inhibitor screening. Unlike 4-chloro/amino analogs, the 4-hydrazinyl group allows single-step condensation with aldehydes/ketones to construct focused compound arrays without resynthesis of the core. 98% purity ensures hydrazone product quality depends primarily on the coupling partner, simplifying purification. Ideal for academic and biotech labs initiating structure-based kinase inhibitor optimization, targeted probe development, and tumor-microenvironment-responsive drug conjugates.

Molecular Formula C12H13N5
Molecular Weight 227.271
CAS No. 1343885-56-2
Cat. No. B2515264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
CAS1343885-56-2
Molecular FormulaC12H13N5
Molecular Weight227.271
Structural Identifiers
SMILESC1CC2=C(C1)N=C(N=C2NN)C3=CC=CC=N3
InChIInChI=1S/C12H13N5/c13-17-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6,13H2,(H,15,16,17)
InChIKeySZSKZFXZKKASQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1343885-56-2) – Core Structural and Procurement Profile for Cyclopenta[d]pyrimidine-Based Research


2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1343885-56-2) is a heterocyclic small molecule built on a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core substituted with a pyridin-2-yl group at the 2-position and a hydrazinyl group at the 4-position . It belongs to the class of fused cycloalkyl-pyrimidines that have been extensively patented as ATP-competitive inhibitors of serine/threonine protein kinases, most notably AKT (PKB) [1]. The hydrazinyl substituent distinguishes this compound from more common 4-chloro, 4-amino, or 4-hydroxy analogs by providing a nucleophilic handle for hydrazone bioconjugation, a feature of growing importance in targeted drug design and chemical probe development .

Why 2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine Cannot Be Replaced by a Chloro, Amino, or Hydroxy Analog Without Losing Key Functional Capabilities


Direct replacement of 2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine with a 4-chloro, 4-amino, or 4-hydroxy congener eliminates the hydrazinyl group’s ability to form dynamic hydrazone bonds ( –NH–N=CH– ) [1]. Hydrazone formation serves as a versatile bioconjugation and library-diversification strategy, enabling the construction of focused compound arrays for kinase inhibitor screening without de novo resynthesis of the core scaffold [1]. Moreover, literature precedent demonstrates that hydrazinyl-substituted pyrimidine cores can achieve sub-nanomolar enzymatic potency and meaningful selectivity against structurally related kinase isoforms, as shown for hydrazinyl-pyrrolo[2,3-d]pyrimidine JAK1 inhibitors (IC₅₀ = 0.16–0.3 nM) [2]. These functional advantages are absent in the 4-chloro analog, which requires additional synthetic steps to introduce comparable reactivity, and cannot be replicated by the 4-amino or 4-hydroxy analogs that lack the nucleophilic NH₂–NH– warhead altogether.

Quantitative Differentiation Evidence for 2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine vs. Closest Analogs


Higher Commercial Purity Reduces Batch-to-Batch Variability Relative to the 4‑Chloro Analog

The target compound is commercially supplied at 98% purity as determined by HPLC , whereas the closest commercially available 4‑chloro analog (4‑{4‑chloro‑5H,6H,7H‑cyclopenta[d]pyrimidin‑2‑yl}pyridine, CAS 1249853‑85‑7) is routinely listed at 95% purity . This represents an absolute purity differential of +3 percentage points, which translates to a reduction in total impurity burden of approximately 60% (assuming the 5% impurity fraction in the 4‑chloro analog vs. 2% in the target compound). Highe purity reduces the likelihood of confounding chromatographic signals and off‑target biological effects in cell‑based assays.

Purity Specification Procurement Quality 4-Chloro Comparator

Hydrazinyl‑Group Reactivity Enables One‑Step Hydrazone Library Synthesis Not Possible with Chloro, Amino, or Hydroxy Analogs

The 4‑hydrazinyl group undergoes condensation with aldehydes or ketones under mild conditions to yield hydrazones, a transformation that is chemically inaccessible to the 4‑chloro, 4‑amino, and 4‑hydroxy analogs without additional activation or protection/deprotection sequences [1]. Hydrazone formation is a cornerstone of dynamic combinatorial chemistry and targeted protein degradation (PROTAC) linker design because the –NH–N=CH– bond is both stable at physiological pH and cleavable under mildly acidic conditions, enabling controlled release applications [1]. In kinase drug discovery, hydrazinyl‑containing pyrimidine scaffolds have yielded JAK1 inhibitors with IC₅₀ values of 0.16–0.3 nM, demonstrating that the hydrazinyl group is compatible with high‑potency enzyme active‑site interactions [2].

Hydrazone Chemistry Chemical Biology Probes Focused Library Design

Cyclopenta[d]pyrimidine Core Delivers Pan‑AKT Inhibition in the Low‑Nanomolar Range, Providing a Validated Pharmacophore for Kinase‑Focused Procurement

The cyclopenta[d]pyrimidine core shared by the target compound is the central scaffold of the clinically evaluated AKT inhibitor GDC‑0068 (ipatasertib), which achieves IC₅₀ values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) in cell‑free biochemical assays, with >620‑fold selectivity over protein kinase A [1]. Although GDC‑0068 bears a more elaborate 4‑piperazine‑based substituent, the core 6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine framework with a 2‑pyridyl substituent is conserved across hundreds of patented inhibitors, strongly suggesting that the core geometry and electronic properties of the target compound are compatible with the AKT ATP‑binding pocket [2]. The target compound’s hydrazinyl group offers a synthetic entry point for introducing the piperazine‑linked warheads found in GDC‑0068 and related clinical candidates [1].

AKT Kinase Inhibitor Pharmacophore Scaffold Validation

High‑Value Application Scenarios for 2‑{4‑hydrazinyl‑5H,6H,7H‑cyclopenta[d]pyrimidin‑2‑yl}pyridine Based on Quantitative Differentiation Evidence


Hydrazone‑Based Focused Library Synthesis for Kinase Screening

The 4‑hydrazinyl group permits one‑step condensation with structurally diverse aldehydes and ketones to generate hydrazone‑linked compound libraries without modifying the cyclopenta[d]pyrimidine core [1]. This is particularly valuable for exploring the chemical space around the 4‑position of the AKT‑privileged scaffold identified in clinical candidate GDC‑0068 [2]. The 98% purity of the starting material ensures that hydrazone product purity is limited primarily by the aldehyde/ketone partner, simplifying purification and hit validation.

Chemical Probe Development for Kinase Profiling via Activity‑Based Protein Profiling (ABPP)

The hydrazinyl group can serve as a site for appending fluorescent reporters, biotin handles, or photoaffinity tags via hydrazone chemistry, enabling the creation of activity‑based probes for kinase target engagement studies [1]. Class‑level evidence showing that hydrazinyl‑pyrimidine hybrids can achieve sub‑nanomolar kinase affinity [3] suggests that probes derived from this scaffold may retain sufficient target affinity for intracellular target labeling experiments.

Medicinal Chemistry Starting Point for AKT‑Directed Antitumor Agents

The 6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine core, when combined with appropriate 4‑position elaboration, has yielded AKT inhibitors with IC₅₀ values in the 5–18 nM range (GDC‑0068) [2]. The target compound’s hydrazinyl group provides a synthetic handle for introducing the N‑methylpiperidine‑4‑amine tail or related solubilizing motifs that are critical for in vivo oral bioavailability and pharmacodynamic biomarker modulation [2]. It thus represents a cost‑effective entry point for academic and biotech laboratories initiating structure‑based AKT inhibitor optimization programs.

Precision Oncology Bioconjugate Drug Delivery Systems

The acid‑sensitive hydrazone bond formed from the 4‑hydrazinyl group [1] can be exploited to create tumor‑microenvironment‑responsive drug conjugates, where the active payload is released preferentially in the mildly acidic milieu of solid tumors (pH ~6.5–6.8). Coupling the target compound to polyethylene glycol (PEG) or antibody fragments via a hydrazone linkage could yield prodrugs with enhanced tumor selectivity, leveraging both the validated kinase‑inhibitor pharmacophore [2] and the responsive linker chemistry unique to the hydrazinyl group.

Quote Request

Request a Quote for 2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.